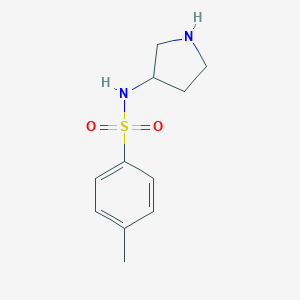
Benzyl (5-bromothiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-bromothiazol-2-yl)carbamate is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzyl (5-bromothiazol-2-yl)carbamate has been studied for its potential applications in various fields. One of the most promising applications is in cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Wirkmechanismus
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzyl (5-bromothiazol-2-yl)carbamate in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Benzyl (5-bromothiazol-2-yl)carbamate. One area of interest is in developing more efficient synthesis methods to increase the yield and purity of the product. Another area of interest is in studying its potential use as a fluorescent probe for imaging cancer cells. Further studies are also needed to fully understand its mechanism of action and to explore its potential use in other fields such as anti-inflammatory therapy.
Synthesemethoden
Benzyl (5-bromothiazol-2-yl)carbamate can be synthesized by reacting 5-bromothiazole-2-carbonyl chloride with benzylamine. The reaction takes place in the presence of a base such as triethylamine. The yield of the reaction is around 70% and the purity of the product can be increased by recrystallization.
Eigenschaften
CAS-Nummer |
175592-55-9 |
|---|---|
Molekularformel |
C11H9BrN2O2S |
Molekulargewicht |
313.17 g/mol |
IUPAC-Name |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI-Schlüssel |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Synonyme |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




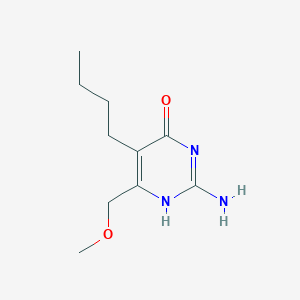


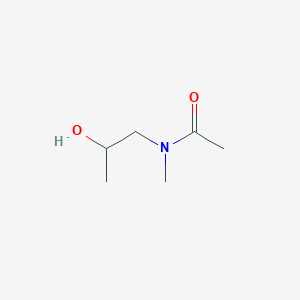

![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
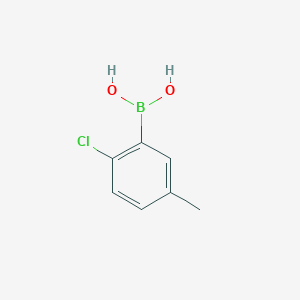
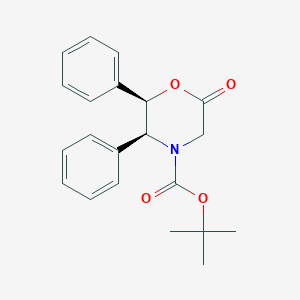

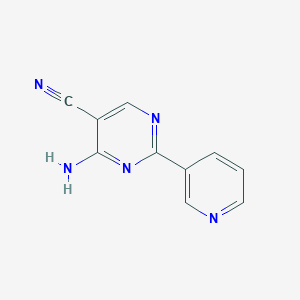

![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
